molecular formula C10H16NO4S- B11715831 1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidine-4-carboxylate

1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidine-4-carboxylate

Cat. No.: B11715831
M. Wt: 246.31 g/mol
InChI Key: LZGSJQNRMQTUOM-UHFFFAOYSA-M
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Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidine-4-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmacology due to their unique structural properties. This compound, in particular, has garnered interest for its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidine-4-carboxylate typically involves the reaction of tetrahydrothiophene-3-one with piperidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form. The use of advanced analytical techniques ensures the quality control of the compound during production .

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, sulfides, and various substituted derivatives, depending on the specific reaction and reagents used .

Scientific Research Applications

1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidine-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, modulating their activity, and thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, such as:

Uniqueness

1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidine-4-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4S/c12-10(13)8-1-4-11(5-2-8)9-3-6-16(14,15)7-9/h8-9H,1-7H2,(H,12,13)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGSJQNRMQTUOM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)[O-])C2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16NO4S-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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